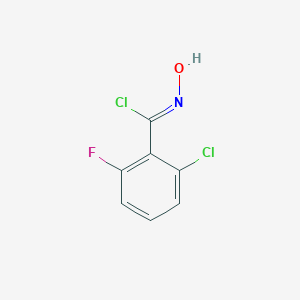

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-

Vue d'ensemble

Description

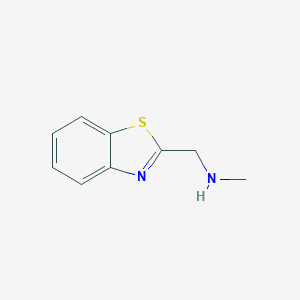

The compound "Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, N-functionalized benzotriazole-1-carboximidoyl chlorides are described as stable and novel synthetic equivalents for isocyanide dichlorides, which can be used to synthesize polysubstituted guanidines and other derivatives .

Synthesis Analysis

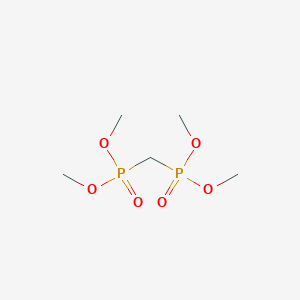

The synthesis of related compounds involves the use of carboximidoyl chlorides as intermediates. For example, N-functionalized benzotriazole-1-carboximidoyl chlorides are readily prepared and used in subsequent condensations to afford various substituted compounds . Similarly, solvent-free synthesis methods have been employed to create derivatives such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides with high yields .

Molecular Structure Analysis

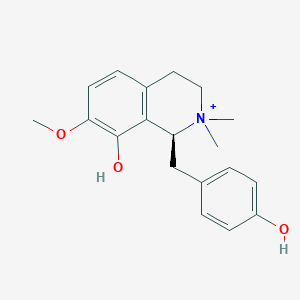

The molecular structure of related compounds often includes strong intramolecular hydrogen bonding, as seen in the solid-state structures of N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides . These strong intramolecular interactions can significantly influence the reactivity and stability of the compounds.

Chemical Reactions Analysis

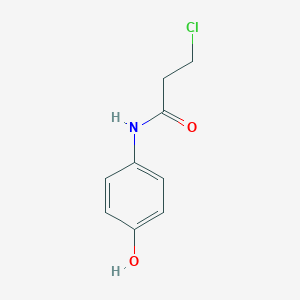

The reactivity of carboximidoyl chlorides with various substrates can lead to a range of chemical reactions. For instance, 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile, reacting with C-H acids to produce selenophen derivatives . N-(Pentafluorophenyl)carbonimidoyl dichloride reacts with fluorinated benzenes in the presence of AlCl3 to yield imidoyl chlorides and azomethines .

Physical and Chemical Properties Analysis

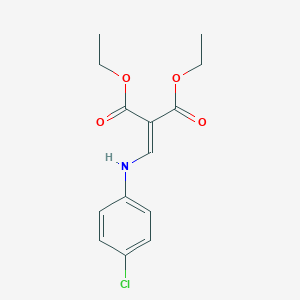

The physical and chemical properties of carboximidoyl chloride derivatives can be influenced by their substituents. For example, the spectral data of imine-carboximido derivatives have been correlated with Hammett substituent constants, indicating the effects of substituents on spectral group absorptions . Soluble fluoro-polyimides derived from related compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability .

Applications De Recherche Scientifique

Scientific Research Applications of Related Chemical Compounds

Environmental Impact and Regulation : Research on similar chemical compounds, such as chlorinated solvents and phthalates, often focuses on their occurrence, fate, and behavior in the environment. Studies highlight the widespread use of these compounds in industry and consumer products, their detection in various environmental compartments, and their potential health risks due to toxicity and persistence. Regulatory frameworks and risk assessments aim to minimize potential dietary and environmental risks associated with these chemicals, underscoring the importance of monitoring and regulating their use (Adenuga, 2022; Brahushi et al., 2017).

Supramolecular Chemistry and Nanotechnology : Certain benzene derivatives have been explored for their ordering properties in supramolecular chemistry, demonstrating potential applications ranging from nanotechnology to biomedical fields. The self-assembly and multivalent nature of these compounds facilitate their use in creating nanometer-sized structures and in medical applications, highlighting the versatility of benzene-based compounds in advanced scientific research (Cantekin, de Greef, & Palmans, 2012).

Polymer Processing and Degradation : The thermal degradation of poly(vinyl chloride) (PVC) and related polymers involves complex mechanisms that have significant implications for materials science and engineering. Studies on structural defects and degradation pathways in PVC highlight the scientific interest in understanding and improving the stability and performance of chlorinated polymers in various applications (Starnes, 2002).

Toxicity and Human Health : The health risks associated with exposure to chlorinated solvents and other similar chemicals, particularly in occupational settings, have been extensively studied. These studies contribute to a broader understanding of the adverse effects such chemicals can have on human health, including reproductive dysfunction and potential carcinogenicity. This body of research underscores the need for stringent safety protocols and regulations to protect individuals from harmful exposures (Ruder, 2006; Schrag & Dixon, 1985).

Safety And Hazards

Propriétés

IUPAC Name |

(1Z)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUJVGVNTYDLIG-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- | |

CAS RN |

51088-25-6 | |

| Record name | Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051088256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-FLUOROBENZALDCHLOROXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)